![molecular formula C14H10F3NO5S B14375091 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate CAS No. 91161-39-6](/img/structure/B14375091.png)
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group attached to a benzamido moiety, which is further connected to a phenyl hydrogen sulfate group. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate typically involves multiple steps, starting with the preparation of the benzamido intermediate. One common method involves the reaction of 2-(trifluoromethyl)benzoic acid with an amine to form the benzamido compound. This intermediate is then subjected to sulfonation using sulfuric acid to introduce the phenyl hydrogen sulfate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamido or phenyl hydrogen sulfate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The phenyl hydrogen sulfate group may also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the amine functionality.
3-Fluoro-N-(2-(Trifluoromethyl)phenyl)benzamide: Similar structure but with a fluorine atom instead of the sulfate group.
Uniqueness
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate is unique due to the combination of the trifluoromethyl group and the phenyl hydrogen sulfate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91161-39-6 |
|---|---|
Molecular Formula |
C14H10F3NO5S |
Molecular Weight |
361.29 g/mol |
IUPAC Name |
[3-[[2-(trifluoromethyl)benzoyl]amino]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H10F3NO5S/c15-14(16,17)12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)23-24(20,21)22/h1-8H,(H,18,19)(H,20,21,22) |
InChI Key |
MULNYXJPVZGKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OS(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


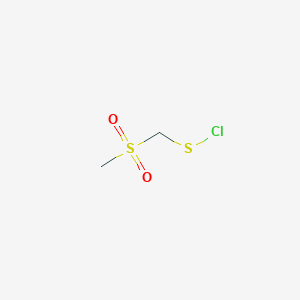
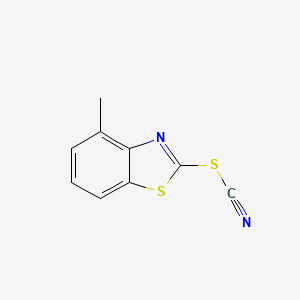
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
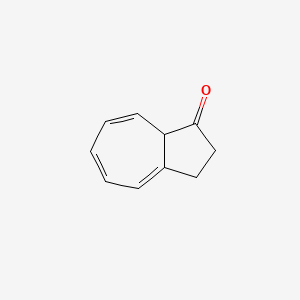
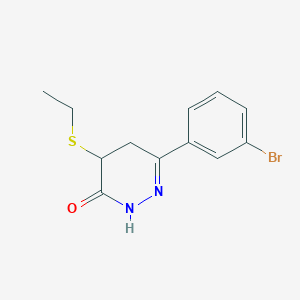

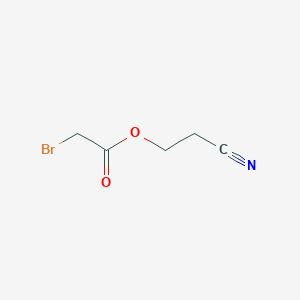
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
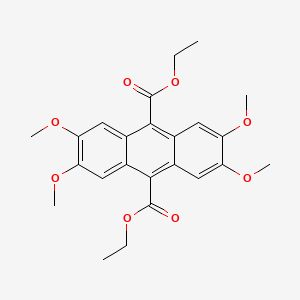
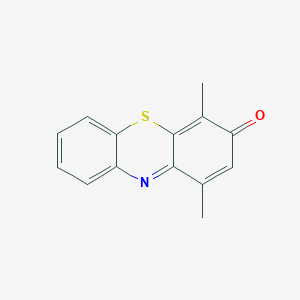
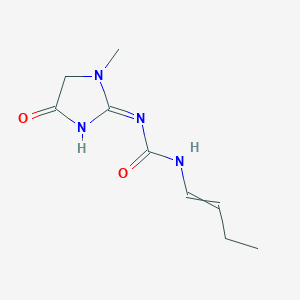
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
